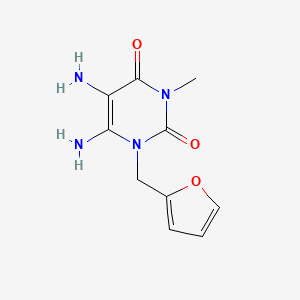

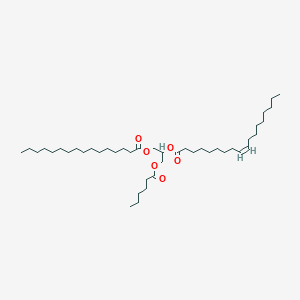

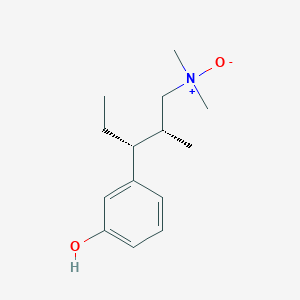

N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pendimethalin is a selective herbicide belonging to the dinitroaniline class. It is widely used in agriculture to control annual grasses and certain broadleaf weeds. The compound is known for its effectiveness in pre-emergence and early post-emergence applications, making it a valuable tool for protecting crops like wheat, corn, soybeans, potatoes, and various vegetables .

準備方法

Synthetic Routes and Reaction Conditions

Pendimethalin is synthesized through a multi-step process. The initial step involves the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted materials .

Industrial Production Methods

Industrial production of pendimethalin often involves the use of microfluidic technology to create microcapsules of the compound. This method enhances the stability and effectiveness of pendimethalin by protecting it from environmental factors and ensuring a controlled release .

化学反応の分析

Types of Reactions

Pendimethalin undergoes several types of chemical reactions, including:

Oxidation: The alkyl side-chains can be oxidized to form hydroxyl and carboxyl groups.

Reduction: The nitro groups can be reduced to amine groups.

Cyclization: The compound can cyclize to form a benzimidazole heterocycle.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include hydroxylated and carboxylated derivatives, amine derivatives, and benzimidazole heterocycles .

科学的研究の応用

Pendimethalin has a wide range of scientific research applications:

Agriculture: It is extensively used to control weeds in various crops, improving yield and quality.

Environmental Science: Research on pendimethalin’s environmental impact, including its persistence and bioaccumulation, is ongoing.

Chemistry: Studies focus on the synthesis and characterization of pendimethalin derivatives.

Biology: Research includes the effects of pendimethalin on plant cell division and growth.

作用機序

Pendimethalin works by inhibiting cell division and elongation in susceptible plant species. It disrupts the formation of microtubules, which are essential for cell division, thereby preventing the growth of weed seedlings . The compound primarily targets the roots and shoots of young plants, making it effective in controlling weed populations during the early stages of crop development .

類似化合物との比較

Pendimethalin is part of the dinitroaniline class of herbicides, which includes other compounds like trifluralin and oryzalin. Compared to these similar compounds, pendimethalin is unique in its effectiveness and versatility in various agricultural settings . It has a longer half-life in soil, making it more persistent and effective over extended periods .

List of Similar Compounds

- Trifluralin

- Oryzalin

- Benfluralin

- Prodiamine

Pendimethalin stands out due to its broad-spectrum activity and its ability to control a wide range of weed species, making it a preferred choice for many farmers and researchers .

特性

CAS番号 |

905808-64-2 |

|---|---|

分子式 |

C14H22N2O2 |

分子量 |

250.34 g/mol |

IUPAC名 |

3,4,6-trimethyl-2-nitro-N-pentan-3-ylaniline |

InChI |

InChI=1S/C14H22N2O2/c1-6-12(7-2)15-13-10(4)8-9(3)11(5)14(13)16(17)18/h8,12,15H,6-7H2,1-5H3 |

InChIキー |

FYTJDEUQNRVLHA-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)